molecular formula C10H12N2O2 B2780308 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one CAS No. 2097931-65-0

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Cat. No. B2780308
CAS RN: 2097931-65-0
M. Wt: 192.218
InChI Key: VHPBUGPXFJELAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a pyridazinone derivative that exhibits a wide range of biological activities, making it a promising candidate for various applications. In

Scientific Research Applications

Nucleophilic Ring-Opening Reactions

Research demonstrates the utility of cyclopropane derivatives in nucleophilic ring-opening reactions. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates undergo reactions with hydrazines to form dihydropyrazoles and cyclopropane-fused pyridazinones, showcasing the cyclopropane's versatility in synthesizing heterocyclic compounds with potential biological activities (G. Sathishkannan, V. Tamilarasan, K. Srinivasan, 2017).

Cycloaddition Reactions

Another study highlights the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, providing a method to access tetrahydropyridazines. This transformation underscores the cyclopropane ring's role in facilitating complex molecular scaffolding, which is essential for synthesizing structurally diverse pyridazine derivatives (L. K. B. Garve, M. Petzold, P. Jones, D. Werz, 2016).

Synthesis of Pyridazin-3-one Derivatives

The synthesis of novel pyridazin-3-one derivatives through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds illustrates the cyclopropyl group's importance in creating fused azines, potentially useful in medicinal chemistry (H. M. Ibrahim, H. Behbehani, 2014).

Cyclopropane as a Versatile Player in Drug Molecules

The cyclopropyl fragment's role in drug molecules has been increasingly recognized for its ability to enhance potency, reduce off-target effects, and address various drug discovery roadblocks. This review emphasizes the cyclopropane ring's structural and electronic features that contribute to its utility in drug development (T. Talele, 2016).

properties

IUPAC Name

6-cyclopropyl-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)6-12-10(14)5-4-9(11-12)8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBUGPXFJELAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.